Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate
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Overview
Description
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6. This compound is characterized by the presence of an ester functional group, a nitro group, and an acetylamino group. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of 4-[4-(acetylamino)-3-nitrophenoxy]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under mild conditions.
Major Products
Hydrolysis: 4-[4-(acetylamino)-3-nitrophenoxy]butanoic acid and ethanol.
Reduction: Ethyl 4-[4-(amino)-3-nitrophenoxy]butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with target molecules, influencing their activity and function. The ester group allows for the compound’s incorporation into larger molecular frameworks, enhancing its versatility in various applications.
Comparison with Similar Compounds
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate can be compared to other similar compounds, such as:
Ethyl 4-[4-(amino)-3-nitrophenoxy]butanoate: Lacks the acetyl group, which may affect its reactivity and binding properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]propanoate: Shorter carbon chain, which may affect its physical properties and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H18N2O6 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
ethyl 4-(4-acetamido-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C14H18N2O6/c1-3-21-14(18)5-4-8-22-11-6-7-12(15-10(2)17)13(9-11)16(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
InChI Key |
QPCYRKXPZSCQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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